Positional Isomer Reactivity Ranking: 4-Methyl Substituent Confers Highest Reactivity Among Methyl-Branched Pentanoic Acid Derivatives in Heterogeneous Catalytic Reduction
In a systematic study of heterogeneous catalytic reduction of branched x-methylpentanoic acids (x = 2, 3, 4) by formic acid over 20 wt.% MO₂/Al₂O₃ catalysts, the reactivity depended strongly on the position of the methyl substituent and decreased in the following order: 4-methylpentanoic acid > 3-methylpentanoic acid > 2-methylpentanoic acid [1]. The same reactivity order was observed in homo-ketonization of the pure acids. Since the anhydride bears identical acyl groups to the parent acid and reacts through the same carbonyl electrophile, this positional reactivity hierarchy is expected to extend to the corresponding anhydrides. The 4-methyl isomer positions the branching farthest from the carbonyl, minimizing steric interference with nucleophilic attack at the acyl carbon.
| Evidence Dimension | Relative reactivity in formic acid-mediated catalytic reduction to aldehyde |
|---|---|
| Target Compound Data | 4-Methylpentanoic acid: highest reactivity among x-methylpentanoic isomers (exact yield values not reported in abstract; full paper behind paywall) |
| Comparator Or Baseline | 3-Methylpentanoic acid: intermediate reactivity; 2-Methylpentanoic acid: lowest reactivity; 2,2-dimethylbutanoic acid: very low yield (~6%) |
| Quantified Difference | Reactivity rank order: 4-methyl > 3-methyl > 2-methyl ≫ 2,2-dimethyl |
| Conditions | Vapour-phase reduction with formic acid (HCOOH/substrate molar ratio = 3) over 20 wt.% MnO₂/Al₂O₃, CeO₂/Al₂O₃, or ZrO₂/Al₂O₃ catalysts at 573–723 K |
Why This Matters
For reactions where acyl transfer kinetics are rate-limiting, the 4-methyl isomer's superior accessibility of the carbonyl electrophile translates into higher conversion rates, enabling milder conditions and potentially fewer equivalents of the anhydride reagent.
- [1] Gliński, M., Kijeński, J., Jakubowski, A. Catalytic ketonization over oxide catalysts: Part XII. Selective reduction of carboxylic acids by formic acid. Applied Catalysis A: General, 2007, 323, 77–85. DOI: 10.1016/j.apcata.2007.02.009. View Source
